

Synthesis of AZ7550-d5 for Research Applications: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of **AZ7550-d5**, a deuterated internal standard for the active metabolite of osimertinib (AZD9291). AZ7550 is a potent inhibitor of the insulin-like growth factor 1 receptor (IGF1R) and the epidermal growth factor receptor (EGFR), including mutant forms that confer resistance to previous generations of EGFR inhibitors. The protocols outlined herein describe a plausible synthetic route for AZ7550 and its deuterated analog, **AZ7550-d5**, intended for use in research settings such as pharmacokinetic and metabolic studies. Additionally, this document includes quantitative data on the biological activity of AZ7550 and a diagram of the relevant EGFR signaling pathway.

Introduction

Osimertinib (AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. AZ7550 is a pharmacologically active metabolite of osimertinib.[1][2] Understanding the pharmacokinetics and metabolism of osimertinib and its active metabolites is crucial for optimizing its therapeutic use. Stable isotope-labeled internal standards, such as AZ7550-d5, are essential tools for accurate quantification of drug and metabolite levels in biological matrices by mass spectrometry. This document provides a detailed, research-grade protocol for the synthesis of AZ7550-d5.



Data Presentation

Table 1: Biological Activity of AZ7550

Target/Cell Line	Assay Type	IC50 / GI50 (nM)	Reference
IGF1R	Kinase Assay	1600	[3]
H1975 (EGFR L858R/T790M)	Cell-based	45	[3]
PC9 (EGFR delE746_A750)	Cell-based	26	[3]
LoVo (WT EGFR)	Cell-based	786	[3]
H1975 (EGFR L858R/T790M)	Proliferation	19	[3]
PC9 (EGFR delE746_A750)	Proliferation	15	[3]
Calu3 (WT EGFR)	Proliferation	537	[3]

Table 2: Mass Spectrometry Parameters for AZ7550

Compound	Precursor Ion (m/z)	Product Ion (m/z)
AZ7550	486.3	72.1
AZ7550-d5 (predicted)	491.3	77.1

Experimental Protocols

The synthesis of **AZ7550-d5** can be achieved through a multi-step process. The following protocols are based on established synthetic strategies for analogous compounds and provide a comprehensive guide for laboratory synthesis.

Protocol 1: Synthesis of Deuterated N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine (d5-Side Chain)

Methodological & Application





This protocol describes the synthesis of the deuterated side chain, a key building block for **AZ7550-d5**.

Materials:

- 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol
- Deuterated methyl iodide (CD3I)
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Standard glassware for organic synthesis
- · Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- To a solution of 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol (1.0 eq) in anhydrous THF,
 add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Cool the mixture back to 0 °C and add deuterated methyl iodide (1.5 eq) dropwise.
- Let the reaction proceed at room temperature overnight.
- Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the deuterated diamine side chain.



Protocol 2: Synthesis of N-(5-amino-2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide (Key Intermediate)

Materials:

- Deuterated N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine (from Protocol 1)
- 1-fluoro-2-methoxy-4-nitrobenzene
- · Acryloyl chloride
- Palladium on carbon (Pd/C)
- Hydrogen gas
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- Aromatic Nucleophilic Substitution: React the deuterated diamine from Protocol 1 with 1-fluoro-2-methoxy-4-nitrobenzene in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at elevated temperature to yield N'-(2-methoxy-4-nitrophenyl)-N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine.
- Reduction of Nitro Group: Reduce the nitro group of the resulting compound using catalytic hydrogenation (H2, Pd/C) in methanol to afford N1-(2-((2-(dimethylamino-d5)ethyl) (methyl)amino)-4-methoxyphenyl)benzene-1,4-diamine.
- Acrylamide Formation: Dissolve the aniline derivative in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq). Stir the reaction at 0 °C for 1-2 hours.



- Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acrylamide intermediate. Purify by column chromatography.

Protocol 3: Synthesis of 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Key Intermediate)

Materials:

- 1-methyl-1H-indole-3-carbaldehyde
- Guanidine hydrochloride
- Sodium ethoxide
- Ethanol

Procedure:

- In a round-bottom flask, dissolve 1-methyl-1H-indole-3-carbaldehyde and guanidine hydrochloride in ethanol.
- Add a solution of sodium ethoxide in ethanol to the mixture.
- Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize with a suitable acid.
- Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.

Protocol 4: Final Assembly of AZ7550-d5 via Buchwald-Hartwig Amination

Materials:



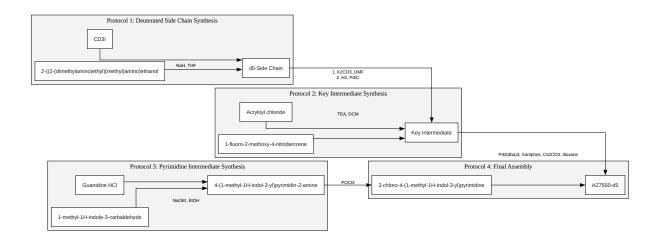
- N-(5-amino-2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide (from Protocol 2)
- 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (from Protocol 3)
- 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (alternative reactant)
- Palladium catalyst (e.g., Pd2(dba)3)
- Ligand (e.g., Xantphos)
- Base (e.g., Cs2CO3)
- Anhydrous dioxane

Procedure:

- In a flame-dried Schlenk flask, combine N-(5-amino-2-((2-(dimethylamino-d5)ethyl) (methyl)amino)-4-methoxyphenyl)acrylamide (1.0 eq), 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add anhydrous dioxane via syringe.
- Heat the reaction mixture at 100-120 °C overnight.
- Cool the reaction to room temperature and dilute with an organic solvent.
- Filter the mixture through a pad of Celite and concentrate the filtrate.
- Purify the crude product by column chromatography to afford **AZ7550-d5**.

Mandatory Visualization

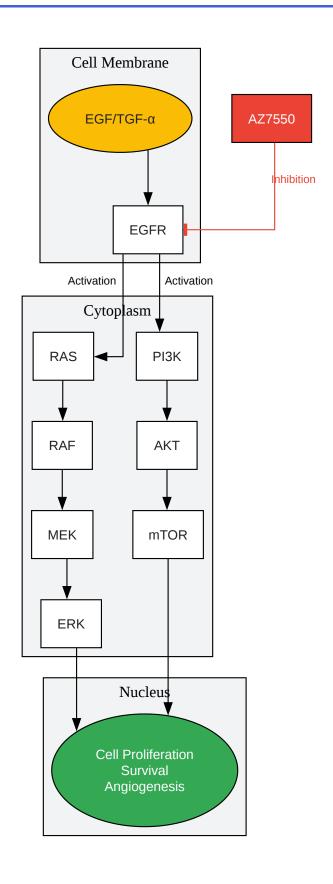




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Caption: Synthetic workflow for AZ7550-d5.





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Caption: Simplified EGFR signaling pathway and the inhibitory action of AZ7550.



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